Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride
Description
Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride is a furan-derived ester compound with a substituted aminomethyl group. Its structure comprises a methyl furoate backbone (a five-membered aromatic furan ring with a methoxycarbonyl group) modified at the 5-position by a [(2-furylmethyl)amino]methyl substituent, which is protonated as a hydrochloride salt. The hydrochloride salt likely enhances solubility for synthetic or formulation purposes.
Properties
IUPAC Name |
methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4.ClH/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9;/h2-6,13H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGBHUQUZILOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aminomethylation: The furan ring is then subjected to aminomethylation, where an amino group is introduced. This step often involves the use of formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the aminomethylated furan compound with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amino group, converting it to different functional groups such as hydroxylamines or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce alkyl or aryl groups into the furan ring.
Scientific Research Applications
Biological Activities
Research indicates that Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride exhibits several pharmacological effects:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Enzyme Interaction Studies : Interaction studies have focused on its binding affinity to various biological targets, including enzymes and receptors, indicating potential therapeutic applications.
- Neuroprotective Effects : Similar compounds have been explored for their neuroprotective properties, suggesting that this compound may also have applications in neurodegenerative disease research.
Several studies have documented the biological activities and potential applications of this compound:
- Medicinal Chemistry Applications : Research has indicated that the compound can be optimized for use as a lead candidate in drug development due to its favorable pharmacological profile.
- Biochemical Research : The compound's ability to interact with specific biological targets has been explored in vitro, providing insights into its mechanism of action and potential therapeutic uses.
- Environmental Applications : Due to its structural characteristics, there is ongoing research into its applicability in agrochemical formulations, potentially serving as an insecticide or herbicide.
Mechanism of Action
The mechanism of action of Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a furoate ester and a furylmethylamino group. Key analogues include:
Key Observations:
- Backbone Variations: Unlike furosemide, which has a benzoic acid core, the target compound retains a furoate ester, likely influencing electronic properties and metabolic stability .
- Amino Group Modifications: Replacing the furylmethylamino group with benzylamino (CAS 1177362-09-2) or aminomethyl (CAS 160938-84-1) alters steric bulk and hydrogen-bonding capacity, affecting receptor binding or solubility .
- Functional Group Impact: The sulfonamide group in furosemide (CAS 54-31-9) enhances diuretic activity via carbonic anhydrase inhibition, whereas the target compound’s ester group may prioritize hydrolysis or esterase-mediated metabolism .
Pharmacokinetic and Stability Considerations
While direct data on the target compound are absent, insights can be drawn from structurally related nitrosoureas (e.g., ACNU) and furoate derivatives:
- Stability in Biological Fluids: ACNU (a nitrosourea) exhibits rapid decomposition in cerebrospinal fluid (CSF) with a half-life of 18 minutes, attributed to hydrolysis and transcapillary loss . Methyl furoate derivatives (e.g., methyl-2-furoate in ) are typically stable under acidic conditions but may hydrolyze in alkaline environments.
- Toxicity Profile: Intrathecal ACNU at 1.5 mg/kg in rats showed minimal neurotoxicity, whereas higher doses (6.0 mg/kg) caused demyelination and neuronal loss . The target compound’s furylmethyl group may mitigate toxicity compared to chlorinated nitrosoureas.
Research Findings and Implications
- Therapeutic Potential: The furylmethylamino group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., benzylamino), as seen in ACNU’s CSF pharmacokinetics .
- Comparative Reactivity: The hydrochloride salt improves aqueous solubility, crucial for in vivo studies, whereas ester derivatives like methyl-2-furoate () are more lipophilic .
- Toxicity vs. Efficacy: Structural parallels to furosemide suggest possible renal or electrolyte-modulating effects, but the absence of a sulfonamide group likely redirects its mechanism .
Biological Activity
Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride (CAS No. not specified) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties.
- Molecular Formula : C₁₂H₁₄ClNO₄
- Molecular Weight : 271.7 g/mol
- Structural Characteristics : The compound features a furoate moiety which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds containing furan derivatives often exhibit a range of biological activities. This compound has been studied for its:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially making it a candidate for antibiotic development.
- Anti-inflammatory Properties : The furan structure is associated with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cytotoxic Effects : Some research points to the cytotoxicity of related furan compounds against cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Studies
A study published in ChemSusChem explored the synthesis and biological evaluation of furan derivatives, including this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, making them suitable candidates for further development as antimicrobial agents .
Anti-inflammatory Research
In a separate investigation, researchers evaluated the anti-inflammatory effects of various furan derivatives. This compound was included in this study and was found to reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases .
Cytotoxicity Assays
Cytotoxicity assays conducted on human cancer cell lines revealed that compounds similar to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with fewer side effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride, and what analytical techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the furan ring. For example, methyl 2-furoate derivatives can undergo reductive amination or nucleophilic substitution with 2-furylmethylamine. A key step may involve condensation in dichloromethane with acetic acid as a catalyst, followed by hydrochloride salt formation . Critical analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine linkage.
- HPLC-MS for purity assessment and molecular ion verification, particularly to detect side products like unreacted intermediates or hydrolysis derivatives .
- FT-IR to validate carbonyl (C=O) and amine (N-H) functional groups.
Q. What are the known biological activities of this compound, and how are these typically assessed in vitro?
Methodological Answer: While direct data on this compound is limited, structurally related furan derivatives exhibit:
- Kinase inhibition : Assessed via enzyme inhibition assays (e.g., GRK2 inhibition measured using fluorescence polarization) .
- Antimicrobial activity : Evaluated through microdilution assays against bacterial/fungal strains (e.g., MIC determination) .
- Anti-inflammatory potential : Tested via cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays .
For mechanistic studies, target engagement is validated using competitive binding assays or cellular thermal shift assays (CETSA).
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when faced with competing side reactions during synthesis?
Methodological Answer: Common side reactions include over-alkylation or hydrolysis of the ester group. Optimization strategies involve:
- Temperature control : Lowering reaction temperatures (0–5°C) to minimize undesired nucleophilic attacks .
- Solvent selection : Using aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce ester hydrolysis .
- Catalyst screening : Employing Hünig’s base (DIPEA) to enhance amine reactivity and suppress protonation of intermediates .
- Purification protocols : Gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from byproducts .
Q. What strategies are employed to resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Resolving these requires:
- Standardized assay protocols : Adopting uniform buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for kinase assays) .
- Orthogonal validation : Confirming activity via complementary methods (e.g., SPR for binding affinity if initial data comes from fluorescence assays) .
- Purity reassessment : Reanalyzing compound batches using LC-MS to detect impurities (e.g., residual solvents or degradation products) that may interfere with activity .
Q. How should researchers address conflicting spectral data (e.g., NMR or IR) when characterizing this compound?
Methodological Answer: Conflicts in spectral data often stem from tautomerism, solvent effects, or impurities. Solutions include:
- Deuterated solvents : Using DMSO-d₆ or CDCl₃ to eliminate solvent-induced shifts in NMR .
- 2D NMR techniques : Employing COSY, HSQC, or HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously .
- Dynamic IR studies : Monitoring spectral changes under controlled humidity to rule out hydrate formation affecting carbonyl stretches.
Q. What computational methods are suitable for predicting the reactivity or stability of this compound under varying experimental conditions?
Methodological Answer:
- DFT calculations : To model electronic properties (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Assessing conformational stability in solvents (e.g., water vs. DMSO) to guide solubility optimization .
- Degradation pathway modeling : Using software like ACD/Labs or ChemAxon to forecast hydrolysis or oxidation products under acidic/alkaline conditions .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout models : Identifying target proteins by correlating activity loss in gene-edited cell lines .
- Pull-down assays : Using biotinylated analogs of the compound to isolate interacting proteins from lysates, followed by MS-based identification .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes (e.g., ATP levels in kinase inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
